Erythromycin F

Übersicht

Beschreibung

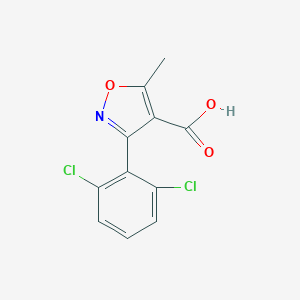

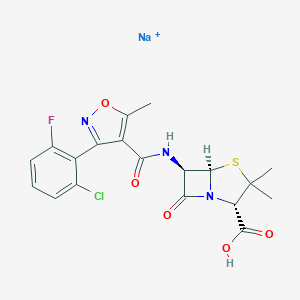

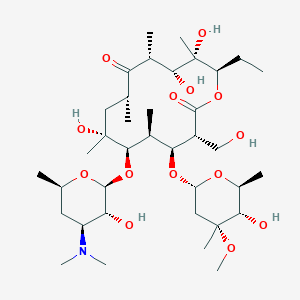

Erythromycin F is a naturally occurring macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It belongs to the erythromycin group, which includes several structurally related compounds such as erythromycin A, B, C, D, and E. This compound is characterized by its 14-membered lactone ring and is known for its broad-spectrum antimicrobial activity against various bacterial pathogens .

Wissenschaftliche Forschungsanwendungen

Erythromycin F has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrolide synthesis and modifications.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Explored for its potential in treating bacterial infections, particularly those caused by resistant strains.

Industry: Utilized in the development of new antibiotic formulations and delivery systems.

Wirkmechanismus

Target of Action

Erythromycin F, like other macrolide antibiotics, primarily targets bacterial ribosomes . It specifically binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . The 50S subunit is a part of the ribosome that plays a crucial role in protein synthesis in bacteria .

Mode of Action

This compound inhibits protein synthesis by binding to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . This binding results in the blockage of transpeptidation, a process critical for protein synthesis . By inhibiting this process, this compound prevents the bacteria from synthesizing essential proteins, thereby inhibiting their growth .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome and inhibits the elongation of the peptide chain during protein synthesis . This disruption in the protein synthesis pathway leads to the inhibition of bacterial growth .

Pharmacokinetics

In patients with normal liver function, this compound concentrates in the liver and is then excreted in the bile . Less than 5% of the orally administered dose of this compound is found excreted in the urine . Erythromycin levels peak in the serum 4 hours after dosing .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, this compound stops bacteria from growing and reproducing . This makes it effective in treating a variety of bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the stability and efficacy of this compound . Additionally, the presence of other compounds or medications can also influence the action of this compound, as it is known to interact with certain other drugs .

Biochemische Analyse

Biochemical Properties

Erythromycin F plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S subunit of the bacterial ribosome, specifically binding to the 23S ribosomal RNA. This interaction blocks the translocation of peptides, thereby inhibiting protein synthesis and bacterial growth . This compound also interacts with various enzymes and proteins involved in its metabolism and transport, including cytochrome P450 enzymes and efflux transporters .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which affects cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound disrupts the production of essential proteins, leading to cell death . In mammalian cells, it can modulate immune responses and has been shown to accumulate in leukocytes and inflammatory fluids, enhancing its therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome. This binding inhibits the elongation of the peptide chain by blocking the exit tunnel through which nascent peptides emerge . Additionally, this compound can inhibit the activity of certain enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH and temperature. It is known to degrade under acidic conditions, which can reduce its efficacy . Long-term studies have shown that this compound can have sustained antimicrobial effects, but its activity may diminish over time due to degradation and the development of bacterial resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without significant adverse effects . At higher doses, it can cause gastrointestinal disturbances and hepatotoxicity . Studies have shown that the efficacy of this compound is dose-dependent, with higher doses leading to increased antimicrobial activity but also a higher risk of toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolic pathways involve demethylation and hydroxylation reactions, leading to the formation of various metabolites. These metabolites can retain antimicrobial activity or be further processed for excretion . This compound also affects metabolic flux by inhibiting bacterial protein synthesis, which can alter the levels of various metabolites within bacterial cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to accumulate in tissues with high lipid content, such as the liver and adipose tissue . This compound is also transported by efflux transporters, which can affect its distribution and bioavailability . The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it binds to bacterial ribosomes . In mammalian cells, this compound can localize to lysosomes and other intracellular compartments involved in its metabolism and excretion . The compound’s localization is influenced by its chemical properties and interactions with cellular transporters and binding proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Erythromycin F is typically obtained through biosynthesis during the fermentation of Saccharopolyspora erythraea. The biosynthetic pathway involves the assembly of the macrolide ring followed by the addition of sugar moieties. The process includes several enzymatic steps that introduce specific functional groups and stereochemistry to the molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using optimized strains of Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification steps to isolate this compound. High-performance liquid chromatography (HPLC) is commonly used to purify and quantify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Erythromycin F undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activity.

Reduction: Reduction reactions can modify the functional groups on the macrolide ring, potentially affecting its antimicrobial properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s stability or activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various erythromycin derivatives with modified functional groups, which may exhibit different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Erythromycin A: The primary constituent of the erythromycin group, known for its broad-spectrum activity.

Erythromycin B, C, D, and E: Structurally related compounds with varying degrees of antimicrobial activity and stability.

Uniqueness of Erythromycin F: this compound is unique due to its specific structural modifications, which include an additional oxygen atom compared to erythromycin A. This structural difference may influence its stability and activity, making it a valuable compound for further research and development .

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCOSWPAQGXWKC-TZIZHKBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82230-93-1 | |

| Record name | Erythromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHROMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering a new naturally occurring erythromycin like erythromycin F?

A1: Discovering new naturally occurring erythromycins like this compound provides valuable insights into the biosynthesis of this important class of antibiotics []. By understanding the structural variations and potential biosynthetic pathways of these compounds, researchers can gain a deeper understanding of macrolide antibiotic production and potentially develop novel derivatives with improved pharmacological properties.

Q2: What analytical techniques were employed to isolate and identify this compound?

A3: this compound was successfully isolated from the mother liquor concentrate of an early commercial strain of Streptomyces erythreus using High-Performance Liquid Chromatography (HPLC) []. This technique allowed for the separation and purification of this compound from other compounds present in the complex mixture.

Q3: Has this compound been detected in biological samples after erythromycin administration?

A4: Yes, studies investigating the tissue distribution and elimination of erythromycin in giant freshwater prawns (Macrobrachium rosenbergii) revealed the presence of this compound as a metabolite []. This suggests that this compound may be formed through biotransformation processes within living organisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.